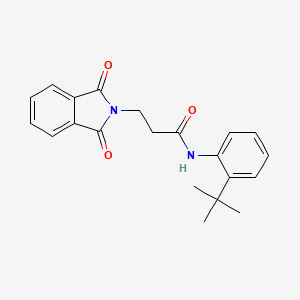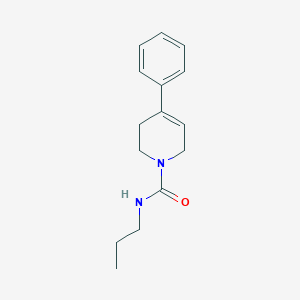
(2E)-3-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
概要
説明
(2E)-3-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a conjugated system with a double bond (2E) and aromatic rings substituted with chlorine, methoxy, and fluorine groups. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and 3-fluorobenzaldehyde.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where the aldehydes react with malononitrile in the presence of a base (e.g., piperidine) to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-3-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into the specific biological activities of this compound could reveal new therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its chemical stability and functional groups.
作用機序
The mechanism of action of (2E)-3-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of electron-withdrawing and electron-donating groups on the aromatic rings can influence its binding affinity and activity.
類似化合物との比較
Similar Compounds
(2E)-3-(4-chlorophenyl)-2-(3-fluorophenyl)prop-2-enenitrile: Similar structure but lacks the methoxy group.
(2E)-3-(5-chloro-2-methoxyphenyl)-2-phenylprop-2-enenitrile: Similar structure but lacks the fluorine group.
(2E)-3-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure but with a different position of the fluorine group.
Uniqueness
The uniqueness of (2E)-3-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine, methoxy, and fluorine groups provides a distinct electronic environment that can be exploited in various applications.
特性
IUPAC Name |
(E)-3-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c1-20-16-6-5-14(17)8-12(16)7-13(10-19)11-3-2-4-15(18)9-11/h2-9H,1H3/b13-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDPCONWWXCZQG-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4786547.png)

![Ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate](/img/structure/B4786561.png)
![8-chloro-2-(2-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B4786564.png)
![2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4786565.png)
![ethyl 6'-amino-3'-butyl-5'-cyano-1H,2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B4786567.png)
![4-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}phenyl acetate](/img/structure/B4786581.png)
![1-{3-[(anilinocarbonothioyl)amino]propyl}-4-piperidinecarboxamide](/img/structure/B4786589.png)
![ethyl 4-{2-[4-(benzoylamino)benzoyl]hydrazino}-4-oxobutanoate](/img/structure/B4786609.png)

![ETHYL 1-ETHYL-6-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4786616.png)
![N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4786619.png)
![3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B4786635.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(sec-butyl)benzamide](/img/structure/B4786648.png)
